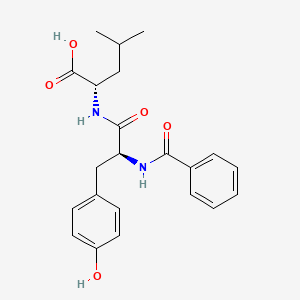

N-Benzoyl-L-tyrosyl-L-leucine

Description

Structure

3D Structure

Properties

CAS No. |

78233-57-5 |

|---|---|

Molecular Formula |

C22H26N2O5 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C22H26N2O5/c1-14(2)12-19(22(28)29)24-21(27)18(13-15-8-10-17(25)11-9-15)23-20(26)16-6-4-3-5-7-16/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,26)(H,24,27)(H,28,29)/t18-,19-/m0/s1 |

InChI Key |

SYRZXWCSGDVFHB-OALUTQOASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Benzoyl L Tyrosyl L Leucine and Analogues

Strategies for N-Benzoylation of Amino Acids and Peptides

The introduction of a benzoyl group to the N-terminus of a peptide, known as N-benzoylation, is a key step in the synthesis of N-Benzoyl-L-tyrosyl-L-leucine. This modification can significantly alter the biological activity and physicochemical properties of the parent peptide.

Utilization of Activated Benzoyl Donors and Coupling Reagents

The direct benzoylation of amino acids or peptides requires the activation of benzoic acid or the use of a more reactive benzoyl donor. A common method is the Schotten-Baumann reaction, which typically involves the use of benzoyl chloride in the presence of a base. ijirset.com Another approach is the use of benzoic anhydride. ijirset.com

In modern peptide synthesis, a variety of coupling reagents are employed to facilitate the formation of the amide bond between the benzoyl group and the N-terminal amino acid. These reagents are designed to activate the carboxyl group of benzoic acid, making it more susceptible to nucleophilic attack by the amino group of the peptide. Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. nih.govpeptide.com

More advanced and efficient coupling reagents include uronium and phosphonium (B103445) salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). peptide.comcreative-peptides.com For instance, HATU has been successfully used in the coupling of benzoic acid hydrazides with N-protected L-amino acids, including tyrosine and leucine (B10760876), to produce N-Boc-amino acid-(N'-benzoyl) hydrazides in high yields. mdpi.comresearchgate.net

The choice of coupling reagent can significantly impact the reaction efficiency, yield, and purity of the final product.

Optimization of Reaction Conditions for Dipeptide Synthesis

The synthesis of dipeptides like this compound requires careful optimization of reaction conditions to maximize yield and minimize side reactions. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time.

Solvents play a critical role in peptide synthesis. While Dimethylformamide (DMF) is a common choice for solid-phase synthesis, other solvents or solvent mixtures like DMSO/DMF may be used to prevent peptide aggregation. creative-peptides.com In solution-phase synthesis, the choice of solvent can influence reaction rates and product purity. creative-peptides.com

Temperature is another crucial factor. While some reactions are performed at room temperature, others may benefit from heating to increase the reaction rate. unifi.it However, higher temperatures can also increase the risk of side reactions and racemization. creative-peptides.com Microwave-assisted synthesis has emerged as a technique to accelerate peptide coupling reactions, often leading to higher yields in shorter reaction times compared to conventional heating. mdpi.com For example, the use of a microwave reactor at 250 W has been shown to produce dipeptides in high yields (90%) in just 20 minutes. mdpi.com

The duration of the reaction is also optimized to ensure complete conversion without promoting the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for determining the optimal reaction time.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

| Coupling Reagent | DCC/HOBt | HATU | PyBOP | HATU and PyBOP generally provide higher yields and faster reaction times with less racemization. | peptide.comcreative-peptides.com |

| Solvent | DMF | DMSO/DMF | Pyridine | The choice of solvent can affect peptide aggregation and reaction efficiency. | creative-peptides.commdpi.com |

| Temperature | Room Temperature | 40°C | Microwave (250W) | Microwave irradiation can significantly reduce reaction times and improve yields. | mdpi.com |

| Reaction Time | 5-6 hours | 1 hour | 20 minutes | Shorter reaction times are achievable with optimized conditions and microwave assistance. | mdpi.com |

Development of Protecting Group Strategies for L-Tyrosine and L-Leucine Residues

To prevent unwanted side reactions during peptide synthesis, the reactive functional groups of the amino acids must be temporarily blocked using protecting groups. creative-peptides.com For the synthesis of this compound, this involves protecting the α-amino group of L-tyrosine (before benzoylation), the phenolic hydroxyl group of L-tyrosine, and the carboxylic acid group of L-leucine.

The α-amino group of L-tyrosine is typically protected with either a tert-Butoxycarbonyl (Boc) or a 9-Fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov The Boc group is acid-labile and removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and removed with a mild base like piperidine. nih.govcreative-peptides.com

The carboxylic acid of the C-terminal L-leucine is typically protected as an ester, such as a methyl or ethyl ester, to prevent it from reacting during the coupling steps. masterorganicchemistry.com In solid-phase synthesis, the C-terminal amino acid is anchored to a solid support, which also serves as the carboxylic acid protecting group. nih.gov

| Amino Acid | Functional Group | Protecting Group | Deprotection Condition | Reference |

| L-Tyrosine | α-Amino | Boc | Acid (e.g., TFA) | nih.govcreative-peptides.com |

| α-Amino | Fmoc | Base (e.g., Piperidine) | nih.govcreative-peptides.com | |

| Hydroxyl | Benzyl (B1604629) (Bzl) | Hydrogenolysis or strong acid | peptide.com | |

| Hydroxyl | tert-Butyl (tBu) | Acid (e.g., TFA) | peptide.comiris-biotech.de | |

| L-Leucine | Carboxyl | Methyl/Ethyl Ester | Saponification | masterorganicchemistry.com |

| Carboxyl | Solid Support Linker | Specific cleavage cocktail (e.g., TFA) | nih.gov |

Solid-Phase Peptide Synthesis Approaches to Benzoylated Peptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, has become the method of choice for the synthesis of many peptides due to its efficiency and ease of automation. nih.govresearchgate.net This technique can be readily adapted for the synthesis of N-benzoylated peptides.

In a typical SPPS protocol for this compound, the C-terminal L-leucine is first attached to a solid support (resin). nih.gov The synthesis then proceeds by the sequential addition of the protected L-tyrosine. After the dipeptide is assembled on the resin, the N-terminal protecting group (e.g., Fmoc or Boc) is removed, and the free amino group is then acylated with a benzoyl group using an activated benzoyl donor and a suitable coupling reagent. google.com Finally, the completed N-benzoylated dipeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. google.com

The choice of resin is crucial and depends on the desired C-terminal functionality (acid or amide) and the cleavage conditions. nih.gov For example, Wang resin is commonly used for the synthesis of C-terminal acids. creative-peptides.com

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical synthesis. beilstein-journals.org This approach can be particularly advantageous for the synthesis of peptides, offering high stereoselectivity and avoiding the need for extensive protecting group strategies. nih.govresearchgate.net

Enzymes such as lipases and proteases can be used to catalyze the formation of peptide bonds. researchgate.net For the synthesis of this compound, a potential chemoenzymatic route could involve the enzymatic coupling of an N-benzoylated L-tyrosine derivative with an L-leucine ester. For instance, α-chymotrypsin has been used to catalyze the synthesis of dipeptides in frozen aqueous solutions with high yields. nih.gov

The substrate specificity of the enzyme is a key consideration. While some enzymes have broad substrate tolerance, others are highly specific. nih.gov Research in this area focuses on identifying or engineering enzymes with the desired activity and stability for specific peptide synthesis applications. beilstein-journals.org The use of non-conventional reaction media, such as ionic liquids or supercritical carbon dioxide, can also enhance enzyme stability and reaction efficiency. nih.gov

Analytical Validation of Synthetic Purity and Yield

Ensuring the purity and accurately determining the yield of the synthesized this compound is a critical final step. A combination of analytical techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity of synthetic peptides. nih.gov Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly used to separate the target peptide from impurities and byproducts. nih.gov The yield can be quantified by comparing the peak area of the product to that of a known standard. The development of a robust HPLC method involves optimizing the mobile phase composition, gradient, flow rate, and detection wavelength. nih.gov For amino acids like tyrosine and leucine, UV detection around 225 nm is often suitable. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques can be used to verify the correct sequence and the presence of the N-benzoyl group. chemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized peptide, confirming its identity. nih.gov Electrospray ionization (ESI) is a common ionization technique for peptide analysis.

The combination of these analytical methods provides a comprehensive validation of the synthetic product's identity, purity, and yield.

| Analytical Technique | Purpose | Key Parameters/Observations | Reference |

| HPLC | Purity assessment and quantification | Mobile phase, gradient, C18 column, UV detection (e.g., 225 nm) | nih.gov |

| NMR | Structural confirmation | ¹H and ¹³C chemical shifts, coupling constants | chemicalbook.com |

| Mass Spectrometry | Molecular weight determination | Molecular ion peak corresponding to the calculated mass of this compound | nih.gov |

Molecular and Supramolecular Structural Elucidation

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the covalent structure and conformational properties of N-Benzoyl-L-tyrosyl-L-leucine. Techniques such as NMR, vibrational, and circular dichroism spectroscopy each provide unique insights into different aspects of the molecule's structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons of the benzoyl and tyrosyl groups, the α-protons of both amino acid residues, and the protons of the leucine (B10760876) side chain. The amide (NH) protons would likely appear as doublets, with their chemical shifts being sensitive to hydrogen bonding and solvent exposure.

¹³C NMR spectroscopy would provide signals for each unique carbon atom, including the carbonyl carbons of the benzoyl group and the peptide bond, the aromatic carbons, and the aliphatic carbons of the amino acid side chains. chemicalbook.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be essential to establish proton-proton coupling networks, confirming the connectivity within the tyrosine and leucine spin systems. TOCSY (Total Correlation Spectroscopy) would further delineate these spin systems. NOESY (Nuclear Overhauser Effect Spectroscopy) would be crucial for conformational analysis by identifying protons that are close in space, providing information on the peptide backbone and side-chain torsion angles. In the solid state, SSNMR could probe the molecular structure and packing in a crystalline or amorphous solid, providing insights into intermolecular interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on constituent parts and general peptide data. Actual values may vary.)

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Benzoyl-H (ortho, meta, para) | 7.5 - 7.9 | 127 - 134 |

| Tyrosine-H (aromatic) | 6.7 - 7.1 | 115 - 130 |

| Amide-NH (Tyr) | ~8.0 - 8.5 | N/A |

| Amide-NH (Leu) | ~7.5 - 8.0 | N/A |

| α-H (Tyr) | ~4.8 - 5.0 | ~55 |

| β-CH₂ (Tyr) | ~3.0 - 3.2 | ~37 |

| α-H (Leu) | ~4.4 - 4.6 | ~53 |

| β-CH₂ (Leu) | ~1.5 - 1.7 | ~41 |

| γ-CH (Leu) | ~1.6 - 1.8 | ~25 |

| δ-CH₃ (Leu) | ~0.9 | ~22 |

| Carbonyls (Benzoyl, Peptide, Acid) | N/A | 167 - 175 |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups within this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to be dominated by characteristic amide and carbonyl absorptions. Key bands would include the N-H stretching of the peptide bonds (around 3300 cm⁻¹), the C=O stretching of the carboxylic acid, the benzoyl carbonyl, and the amide I band (primarily C=O stretch, around 1630-1680 cm⁻¹). The amide II band (N-H bend and C-N stretch, around 1520-1550 cm⁻¹) would also be prominent. Aromatic C-H and C=C stretching vibrations from the benzoyl and tyrosyl groups would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic rings of the tyrosine and benzoyl groups are expected to produce strong signals, particularly the ring-breathing modes. For tyrosine, a characteristic doublet around 850 and 830 cm⁻¹ is sensitive to the local environment and hydrogen bonding of the phenolic hydroxyl group. scilit.comresearchgate.net The non-polar leucine side chain would contribute to the C-H stretching region (2800-3000 cm⁻¹). chemicalbook.comscielo.br

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | FT-IR | 2500-3300 (broad) |

| N-H Stretch (Amide) | FT-IR | ~3300 |

| Aromatic C-H Stretch | FT-IR, Raman | 3000-3100 |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850-2960 |

| C=O Stretch (Carboxylic Acid) | FT-IR | ~1710 |

| C=O Stretch (Benzoyl Amide) | FT-IR | ~1650 |

| Amide I (Peptide Bond C=O) | FT-IR, Raman | ~1640 |

| Amide II (N-H bend, C-N stretch) | FT-IR | ~1540 |

| Aromatic Ring Modes | Raman | 830-850 (Tyr), ~1000 (Benzoyl) |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure and conformational preferences of chiral molecules like peptides in solution. The peptide backbone typically gives rise to characteristic CD signals in the far-UV region (190-250 nm). For a short dipeptide like this compound, which is unlikely to form canonical secondary structures like helices or sheets, the CD spectrum would reflect contributions from various local conformations, including polyproline II (PPII)-type and unordered structures. nih.gov

The presence of two aromatic chromophores—the benzoyl group and the tyrosine side chain—would result in signals in the near-UV region (250-320 nm). The benzoyl group, in particular, can act as a sensitive probe of the local chiral environment, with its CD signal being dependent on its orientation relative to the peptide backbone. rsc.org Studies on N-thiobenzoyl-L-α-amino-acids have shown that the sign and intensity of the CD bands are highly sensitive to solvent and conformation, a principle that would extend to N-benzoyl derivatives. rsc.org

High-Resolution Mass Spectrometry and Fragmentation Analysis (e.g., LC-MS/MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting product ions. osu.edu

For this compound, electrospray ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would lead to fragmentation primarily along the peptide backbone, generating b- and y-type ions. nih.govnih.gov

Key fragmentation pathways would include:

Loss of the Benzoyl Group: A prominent fragment ion at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, is a characteristic feature of benzoylated amines. nih.gov

Formation of b- and y-ions: Cleavage of the peptide bond would produce the b₂ ion (N-Benzoyl-Tyr) and the y₁ ion (Leu). Further fragmentation could produce the b₁ ion (Benzoyl).

Side Chain Fragmentation: The leucine side chain in the y₁ ion can lose an isobutene neutral fragment (56 Da), a characteristic fragmentation for leucine. rsc.orgnih.gov The tyrosine side chain can also undergo specific fragmentations.

Table 3: Predicted Key Fragment Ions for this compound in Positive Ion MS/MS

| Ion Type | Fragment Structure | Predicted m/z |

| [M+H]⁺ | [C₂₂H₂₆N₂O₅ + H]⁺ | 415.19 |

| b₁ | [Benzoyl]⁺ | 105.03 |

| b₂ | [Bz-Tyr]⁺ | 268.10 |

| y₁ | [H-Leu-OH + H]⁺ | 132.10 |

| Immonium (Tyr) | [im(Y)]⁺ | 136.08 |

| Immonium (Leu) | [im(L)]⁺ | 86.10 |

| b₂ - H₂O | 250.09 | |

| y₁ - H₂O | 114.09 |

X-ray Crystallography of this compound and Related Architectures

To date, a crystal structure for this compound has not been deposited in public databases like the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB). X-ray crystallography provides the most definitive information on the three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and torsion angles.

Should a crystal structure be obtained, it would reveal the precise conformation of the peptide backbone (φ and ψ angles) and the side chains (χ angles). It would also provide invaluable information on the supramolecular assembly, detailing the intermolecular hydrogen bonding networks involving the amide groups, the carboxylic acid, and the tyrosine hydroxyl group, as well as π-stacking interactions between the aromatic rings. Crystallographic studies on related hydrophobic dipeptides have shown that their solid-state conformations are often governed by the formation of extensive hydrogen-bonded networks. rsc.org

Computational Chemistry and Molecular Modeling

In the absence of experimental crystallographic data, computational chemistry and molecular modeling serve as powerful tools to predict the structural and conformational properties of this compound.

Density Functional Theory (DFT) calculations can be used to explore the potential energy surface of the molecule, identifying low-energy conformers in the gas phase and in solution (using continuum solvent models like PCM). nih.govcnr.it Such studies on tyrosine dipeptide analogues have highlighted the importance of interactions between the amide N-H bond and the aromatic ring in stabilizing certain conformations. nih.gov

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the dipeptide in an explicit solvent environment, such as water. These simulations can provide insights into the flexibility of the peptide backbone, the rotational freedom of the side chains, and the stability of intramolecular hydrogen bonds. The results can help interpret experimental data from techniques like NMR and CD spectroscopy by providing a dynamic ensemble of structures that contribute to the observed average properties. rsc.org

Conformational Analysis via Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape in various environments, such as in an aqueous solution. These simulations track the motions and interactions of the peptide's atoms, governed by a set of parameters known as a force field.

By analyzing the simulation trajectories, researchers can identify the most stable and frequently occurring conformations of the molecule. This involves examining the distribution of key dihedral angles within the peptide backbone and side chains. For instance, studies on similar leucine-containing dipeptides have utilized DFT calculations to identify numerous distinct conformations in both the gas phase and in solution. nih.gov Similarly, MD simulations performed on peptides containing tyrosine have been used to determine the average distances between amino acid residues and characterize the rotameric states of the tyrosine side chain. nih.gov For this compound, this analysis would provide a detailed picture of its structural flexibility, which is crucial for understanding its biological function and interactions.

Table 1: Key Parameters Analyzed in MD Simulations of this compound

| Parameter | Description | Significance for this compound |

|---|---|---|

| Backbone Dihedral Angles (Φ, Ψ) | The rotational angles around the N-Cα and Cα-C bonds of the peptide backbone. | Determines the overall folding and secondary structure of the peptide chain. |

| Side Chain Dihedral Angles (χ) | The rotational angles within the tyrosine and leucine side chains. | Defines the spatial orientation of the functional groups, influencing potential binding interactions. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Indicates the stability of the molecule's conformation over the course of the simulation. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Provides insight into the overall shape and size of the peptide in different environments. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Helps to understand how the peptide interacts with its surrounding solvent and identifies exposed regions available for binding. |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. This technique is instrumental in profiling the potential interactions of this compound with biological targets. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction.

This analysis can identify key amino acid residues in the protein's active site that form favorable contacts with the ligand. For related compounds, such as N-(2-benzoylphenyl)-L-tyrosine derivatives, molecular docking has been used to understand their interaction with specific receptors. researchgate.net A similar approach for this compound would elucidate its binding mode, highlighting the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. Such studies can also explain why certain N-benzoyl-L-tyrosyl amides exhibit non-productive binding to enzymes like α-chymotrypsin, which can prevent their hydrolysis. researchgate.net

Table 2: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Description | Potential Moiety in this compound |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amide groups in the peptide backbone; hydroxyl group of tyrosine; carboxyl group. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Benzoyl ring; phenyl ring of tyrosine; isobutyl group of leucine. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzoyl group and the phenyl ring of the tyrosine side chain interacting with aromatic residues (e.g., Phe, Tyr, Trp) in a protein binding site. |

| Electrostatic Interaction | Attractive or repulsive forces between charged molecular entities. | The terminal carboxylate group (negatively charged) interacting with positively charged residues (e.g., Lys, Arg) in a protein. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about the distribution of electrons within this compound, which is fundamental to understanding its structure and chemical reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, these calculations can determine properties such as ionization potential, electron affinity, and the molecular electrostatic potential map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. Studies on other amino acids have used these methods to calculate properties like dipole moment, polarizability, and redox potentials. nih.gov

Table 3: Electronic Properties from Quantum Chemical Calculations

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Indicates the molecule's susceptibility to oxidation and its role as an electron donor in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Indicates the molecule's susceptibility to reduction and its role as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A primary determinant of chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecule's surface. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for non-covalent interactions and chemical reactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the nature of intermolecular forces. |

Cryo-Electron Microscopy for Complex Formation Analysis

Cryo-Electron Microscopy (Cryo-EM) is a high-resolution imaging technique used to determine the structure of large macromolecular assemblies. While not suitable for imaging a small molecule like this compound in isolation, Cryo-EM is an invaluable tool for analyzing its structure when it is part of a larger complex.

For instance, if this compound were to bind to a large protein, a ribosome, or another macromolecular machine, Cryo-EM could be used to visualize the entire assembly at near-atomic resolution. pdbj.org This would involve flash-freezing the complex in a thin layer of vitreous ice and imaging it with an electron microscope. The resulting two-dimensional images are then computationally combined to reconstruct a three-dimensional model. This model would reveal the precise location and orientation of the this compound molecule within its binding pocket on the larger structure, providing definitive evidence of the interaction and its structural basis.

Enzymatic Recognition and Mechanistic Studies

Substrate Specificity and Hydrolysis Kinetics

The susceptibility of N-Benzoyl-L-tyrosyl-L-leucine and its analogs to enzymatic cleavage is highly dependent on the specific peptidase involved. The N-benzoyl group on the tyrosine residue plays a crucial role in the recognition by certain enzymes, distinguishing its processing from that of unmodified dipeptides.

Identification and Characterization of Peptidases and Hydrolases Exhibiting Activity Towards this compound

Several classes of peptidases have been identified that can hydrolyze N-acylated dipeptides, particularly those with a bulky aromatic residue like N-benzoyl-L-tyrosine at the P1 position.

Meprin (N-benzoyl-L-tyrosyl-p-aminobenzoic acid hydrolase) : Human meprin, a zinc-metalloendopeptidase belonging to the astacin (B162394) family, is a prominent enzyme known to act on N-benzoyl-L-tyrosyl derivatives. researchgate.netrcsb.org Found as a brush-border membrane enzyme in small intestinal epithelial cells, it consists of α and β subunits. researchgate.netresearchgate.net While its characterized activity is on the analog N-benzoyl-L-tyrosyl-p-aminobenzoic acid (PABA-peptide), its specificity suggests it is a candidate for hydrolyzing this compound.

Chymotrypsin (B1334515) : This well-characterized pancreatic serine protease is known to cleave peptide bonds C-terminal to aromatic amino acids like tyrosine. Studies on the analog N-benzoyl-L-tyrosyl-p-aminobenzoic acid (Bz-ty-PABA) confirm it is specifically cleaved by chymotrypsin. epa.gov

Fungal Proteinases : Research on proteinases from the fungus-growing ant, Atta texana, identified two enzymes, proteinase II and III, capable of hydrolyzing the amide bond in N-CBZ-L-tyrosyl-L-leucine amide, a very close analog of the target compound. nih.gov This suggests a specificity for peptide bonds where the amino group is provided by a leucine (B10760876) residue. nih.gov

β-Lactamases : In an interesting display of catalytic promiscuity, β-lactamases, enzymes typically involved in antibiotic resistance, have been shown to possess a low but significant peptidase activity. nih.gov They can hydrolyze various N-acylated dipeptides, with the class C β-lactamase from Enterobacter cloacae P99 showing activity on benzoyl-D-Ala-D-Ala. nih.gov

Conversely, some peptidases show no activity towards this type of substrate. For instance, a leucyl aminopeptidase (B13392206) (LAP yspII) from the yeast Schizosaccharomyces pombe was tested against N-benzoyl-L-tyrosyl-NA and exhibited no hydrolytic activity, highlighting the specific structural requirements for enzyme recognition.

Comparative Enzymatic Hydrolysis with Unmodified and Analogous Dipeptides

Comparing the enzymatic processing of this compound with related peptides provides insight into the role of the N-terminal blocking group.

Studies using isolated rat small intestine have directly compared the transport and hydrolysis of the unmodified dipeptide L-tyrosyl-L-leucine with N-benzoyl-L-tyrosyl-p-aminobenzoic acid. The results showed that substantial quantities of free tyrosine crossed the intestine during perfusion with L-tyrosyl-L-leucine, indicating efficient hydrolysis by intestinal enzymes. In contrast, the N-benzoylated analog was significantly more resistant to hydrolysis, with very little cleavage observed. This demonstrates that the N-benzoyl group protects the peptide bond from rapid cleavage by many brush-border peptidases.

The nature of the penultimate residue (tyrosine in this case) also significantly influences hydrolysis rates. For example, studies on carboxypeptidase B (CPB) with various benzoyldipeptides showed that replacing the penultimate glycine (B1666218) in Bz-Gly-Lys with alanine (B10760859) (to form Bz-Ala-Lys) resulted in a much better substrate with a higher binding affinity for the enzyme. cdnsciencepub.com This suggests that the side chain of the P1 residue (the tyrosine in this compound) contributes significantly to the binding and subsequent hydrolysis. cdnsciencepub.com

Determination of Michaelis-Menten Kinetic Parameters (e.g., Km, Vmax, kcat)

The following table presents kinetic data for the hydrolysis of analogous substrates by various peptidases.

| Enzyme | Substrate | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Sedolisin | MCA-Lys-Pro-Pro-Leu-Glu#Tyr-Arg-Leu-Gly-Lys(DNP)-Gly | 0.12 µM | 73 | 6.08 x 10⁸ | nih.gov |

| Kumamolisin | Abz-Lys-Pro-Pro-Ala-Phe#Nph-Arg-Leu-NH₂ | 41 µM | 176 | 4.3 x 10⁶ | researchgate.net |

| α-Chymotrypsin | N-benzoyl-L-tyrosine p-nitroanilide | Follows Michaelis-Menten kinetics, but specific values vary with solvent conditions (e.g., reverse micelles). | acs.org | ||

| Carboxypeptidase B | Benzoyl-Glycyl-L-Arginine | 27 µM | - | 1.5 x 10⁶ | cdnsciencepub.com |

| Carboxypeptidase B | Benzoyl-Alanine-Lysine | 1.4 µM | - | 1.1 x 10⁵ | cdnsciencepub.com |

Data presented is for analogous substrates, as direct kinetic data for this compound was not found.

Inhibition and Activation Mechanisms of Enzymes by this compound

While direct studies on this compound as an enzyme inhibitor are limited, research on structurally similar compounds provides strong evidence for its potential role as a competitive inhibitor for certain peptidases.

A notable example is the inhibitor tyrostatin (B1683342) (isovaleryl-tyrosyl-leucyl-tyrosinal), which shares the core tyrosyl-leucyl structure. semanticscholar.org Tyrostatin is a potent inhibitor of sedolisin , a serine-carboxyl peptidase, with an inhibition constant in the nanomolar range. semanticscholar.org The structural similarity suggests that this compound could occupy the same active site and act as a competitive inhibitor, albeit likely with different potency. The terminal aldehyde group of tyrostatin forms a covalent bond with the active site serine, a mechanism that would not be available to the carboxylic acid of this compound, suggesting the latter would be a non-covalent inhibitor. rcsb.orgsemanticscholar.org

There is no evidence to suggest that this compound acts as an enzyme activator. Enzyme activation is typically mediated by allosteric binding or the presence of cofactors, such as the Mn²⁺ activation observed for leucyl aminopeptidase yspII.

Structural Basis of Enzyme-Substrate Recognition

The molecular recognition of this compound by peptidases is dictated by the specific three-dimensional architecture of the enzyme's active site. Co-crystallization studies of related enzymes with analogous peptide inhibitors have been instrumental in elucidating this structural basis.

Co-crystallization Studies of Enzyme-Peptide Complexes

High-resolution crystal structures of the serine-carboxyl peptidase sedolisin in complex with inhibitors like tyrostatin and pseudo-tyrostatin offer a detailed model for how this compound would bind. rcsb.orgsemanticscholar.org

These structures reveal a catalytic triad (B1167595) composed of Ser-Glu-Asp and an active site cleft with defined subsites (S1, S2, S3, etc.) that accommodate the amino acid residues of the substrate (P1, P2, P3, etc.). semanticscholar.orgnih.gov

S1 Subsite : The S1 pocket of sedolisin is shaped to accommodate the P1 residue of the substrate. For inhibitors like tyrostatin, this pocket binds the tyrosine side chain, explaining the enzyme's preference for Tyr or Phe at this position. rcsb.org It is here that the tyrosyl moiety of this compound would bind.

S2 Subsite : The S2 subsite is large and hydrophobic, perfectly accommodating the bulky side chain of the P2 residue, which is leucine in the case of tyrostatin. researchgate.net This explains the preference for larger side chains at the P2 position and is where the leucine of the target compound would be recognized. rcsb.org

N-terminal Group Recognition : The N-terminal blocking group (isovaleryl in tyrostatin, benzoyl in the target compound) occupies the S3 and S4 subsites. rcsb.org The crystal structure of a mutant aminoacyl-tRNA synthetase that recognizes para-benzoyl-L-phenylalanine shows that the benzoyl group engages in new hydrophobic interactions within the binding pocket, a principle that would apply here. researchgate.net

In these inhibitor complexes, the aldehyde group of the inhibitor forms a covalent hemiacetal linkage with the catalytic Ser287. rcsb.org While this compound cannot form this covalent bond, the structural data provides a precise map of the non-covalent interactions—hydrogen bonds and hydrophobic contacts—that would govern its binding as a substrate or competitive inhibitor. semanticscholar.org

Site-Directed Mutagenesis to Probe Active Site Interactions

Site-directed mutagenesis is a powerful technique used to investigate the roles of individual amino acid residues within an enzyme's active site. By systematically replacing specific amino acids, researchers can deduce their contribution to substrate binding, transition state stabilization, and catalytic turnover. While direct mutagenesis studies on enzymes using this compound as the sole substrate are not extensively documented in dedicated publications, the principles of these interactions can be clearly understood from studies on closely related enzymes and substrates, such as carboxypeptidase A and glutamate (B1630785) carboxypeptidase II. avcr.czwikipedia.org

Enzymes like carboxypeptidase A are well-suited for hydrolyzing peptides with C-terminal aromatic or branched aliphatic residues, characteristic of this compound. wikipedia.org The active site of such peptidases is often described in terms of subsites, with the S1' pocket accommodating the C-terminal residue (Leucine) and the S1 pocket interacting with the penultimate residue (Tyrosine).

Molecular modeling and mutagenesis studies on analogous enzyme-substrate systems allow for the prediction of key interactions. For instance, in glutamate carboxypeptidase II, specific arginine residues (Arg534, Arg536) and an asparagine (Asn519) are crucial for interacting with the substrate's side chains in the S1 pocket. avcr.cz A tyrosine residue (Tyr552) often forms a hydrogen bond with the peptide bond oxygen, helping to position the substrate for cleavage. avcr.cz

Mutating these key residues has profound effects on enzyme kinetics. Replacing active site arginines, which form salt bridges with the substrate's carboxyl groups, with neutral residues like leucine typically results in a pronounced decrease in the turnover number (kcat), even if the Michaelis constant (Km) shows a moderate decrease. avcr.cz Similarly, altering the residues that confer steric and chemical complementarity in the S1' pocket can drastically affect substrate affinity and specificity. avcr.cz

The table below illustrates the hypothetical impact of mutating key active site residues in a peptidase that recognizes this compound, based on findings from related systems. avcr.czmdpi.com

| Enzyme Variant | Mutation | Anticipated Role of Wild-Type Residue | Predicted Effect on Kinetics |

| Wild-Type | - | Optimal binding and catalysis | Baseline kcat/Km |

| Mutant 1 | Arg210 -> Ala | Interaction with the C-terminal carboxylate of Leucine in the S1' pocket. | Significant decrease in substrate affinity (increase in Km); large decrease in kcat/Km. |

| Mutant 2 | Tyr248 -> Phe | Hydrogen bonding to the N-H of the peptide bond and interaction with the Tyrosine ring in the S1 pocket. | Decrease in catalytic efficiency (kcat) due to loss of H-bond stabilization. |

| Mutant 3 | Asn144 -> Val | Steric and polar interactions within the S1' pocket to accommodate the Leucine side chain. | Potential decrease in both kcat and Km, with the overall effect on kcat/Km being substrate-dependent. |

| Mutant 4 | Arg536 -> Leu | Interaction with the side chain of the P1 residue (Tyrosine). | Pronounced decrease in turnover number (kcat). avcr.cz |

This table is illustrative, based on data from analogous enzyme systems.

These studies collectively demonstrate that a network of interconnected residues, not just a few catalytic ones, governs enzyme function. elifesciences.org The interactions range from hydrogen bonds and electrostatic interactions to hydrophobic packing, all of which are essential for the precise positioning of this compound for efficient hydrolysis.

Development and Optimization of Enzyme Assays for this compound

The development of robust and sensitive enzyme assays is crucial for characterizing enzyme activity and inhibition. This compound and its close analogs are valuable substrates for various peptidases, including chymotrypsin and carboxypeptidases. nih.govworthington-biochem.com

One well-established method for assaying enzymes like Carboxypeptidase Y utilizes a substrate highly similar to this compound, namely Benzyloxycarbonyl-L-phenylalanyl-L-leucine. worthington-biochem.com The principle of this assay is the measurement of the liberated L-leucine over time. The reaction is stopped, and the released leucine is quantified using a colorimetric reaction with ninhydrin, which produces a colored compound that can be measured spectrophotometrically at 570 nm. worthington-biochem.com

The key components and conditions for such an assay are detailed below.

| Reagent / Condition | Description | Purpose |

| Substrate | ~1 mM Benzyloxycarbonyl-L-phenylalanyl-L-leucine (or this compound) | The molecule to be hydrolyzed by the enzyme. |

| Buffer | 50 mM Sodium Phosphate, 0.15 M NaCl, pH 6.5 | Maintains a stable pH for optimal enzyme activity. |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Used to initially dissolve the water-insoluble substrate before dilution in buffer. worthington-biochem.com |

| Detection Reagent | Ninhydrin in Methyl Cellosolve with Stannous Chloride | Reacts with the primary amine of the liberated leucine to produce a colored product for quantification. worthington-biochem.com |

| Standard | L-leucine solutions of known concentrations | Used to create a standard curve to convert absorbance readings into the amount of product formed. worthington-biochem.com |

| Temperature | 25°C | Standard temperature for the enzymatic reaction to ensure reproducibility. worthington-biochem.com |

For continuous monitoring of enzyme activity, chromogenic or fluorogenic substrates are often preferred. An assay developed for chymotrypsin, which recognizes the N-benzoyl-L-tyrosine moiety, uses N-benzoyl-L-tyrosine thiobenzyl ester. researchgate.net The hydrolysis of this thiol ester releases benzyl (B1604629) mercaptan, which can be detected continuously by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate, which can be monitored spectrophotometrically. This provides a highly sensitive, real-time measurement of enzyme kinetics. researchgate.net

Optimization of these assays involves adjusting parameters such as substrate concentration (typically around the Km value), pH, temperature, and buffer composition to ensure maximal and stable enzyme activity. The development of such assays is fundamental for high-throughput screening of enzyme inhibitors and for detailed mechanistic studies.

Biochemical Interactions and Functional Signaling Mechanisms

Interaction with Cellular and Subcellular Components

The study of how N-Benzoyl-L-tyrosyl-L-leucine interacts with cellular machinery provides valuable insights into its potential biological roles. These interactions are primarily explored through protein-peptide binding studies and advanced chemical biology techniques.

Protein-Peptide Interaction Studies

Research into the interaction of this compound with proteins has often focused on its potential as a substrate or inhibitor for various enzymes. For instance, studies on peptidases, which are enzymes that cleave peptide bonds, are critical for understanding the metabolic fate and potential bioactivity of such compounds.

One area of investigation involves aminopeptidases, which are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. A novel leucyl aminopeptidase (B13392206) from Schizosaccharomyces pombe, named LAP yspII, has been shown to have a preference for leucine (B10760876) and methionine as N-terminal amino acids. uam.mx While direct studies with this compound are not detailed, the substrate specificity of such enzymes suggests potential interactions with peptides containing leucine residues. uam.mx The kinetic parameters of these enzymes, such as the Michaelis constant (Km) and the maximum reaction rate (Vmax), are often determined to quantify the enzyme's affinity for its substrate. For example, the effect of metal ions like Mn2+ on the kinetic parameters of LAP yspII has been studied, revealing that Mn2+ can decrease the apparent Km without altering the Vmax, indicating an increase in substrate affinity. uam.mx

Table 1: Substrate Specificity of Leucyl Aminopeptidase yspII

| Substrate | Relative Activity (%) |

|---|---|

| L-leucine-4-nitroanilide | 100 |

| L-methionine-4-nitroanilide | 85 |

| L-alanine-4-nitroanilide | 20 |

| L-phenylalanine-4-nitroanilide | 15 |

| L-tyrosine-4-nitroanilide | 10 |

| N-benzoyl-L-tyrosyl-NA | 0 |

Activity was measured relative to the hydrolysis rate of L-leucine-4-nitroanilide. uam.mx

Application of Photo-Crosslinking Amino Acids (e.g., para-benzoyl-L-phenylalanine) as Probes for Interaction Mapping

To elucidate the specific binding partners of peptide-based molecules like this compound within a complex biological system, photo-crosslinking amino acids are invaluable tools. chimia.chwikipedia.org One of the most widely used photo-crosslinking amino acids is para-benzoyl-L-phenylalanine (pBpa). pnas.orguq.edu.au

pBpa is a photoactivatable analog of phenylalanine that can be incorporated into peptides or proteins. pnas.org Upon exposure to UV light (around 350-365 nm), the benzophenone (B1666685) group in pBpa forms a reactive triplet diradical. nih.gov This diradical can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the pBpa-containing molecule and its interacting partner. nih.gov This technique allows for the "capture" of transient or weak interactions that might otherwise be difficult to detect. nih.govresearchgate.net

The process generally involves:

Synthesis: A peptide analog of this compound is synthesized, where one of the amino acids is replaced with pBpa.

Incubation: The pBpa-containing probe is incubated with the biological sample (e.g., cell lysate, purified protein).

Photolysis: The mixture is irradiated with UV light to induce crosslinking.

Analysis: The crosslinked complexes are then identified and characterized using techniques like SDS-PAGE, Western blotting, and mass spectrometry. wikipedia.org

Recent advancements have also focused on developing pBpa derivatives with improved crosslinking efficiency. For example, halogenated pBpa analogs have been shown to increase the yield of covalent capture of protein-protein interactions. nih.govresearchgate.net This approach enhances the ability to map interaction surfaces and identify binding partners in their native cellular environment. researchgate.net

Investigation of Membrane Transporter Interactions and Uptake Mechanisms

The transport of peptides and peptide derivatives across cellular membranes is a critical process, often mediated by specific transporter proteins. Understanding these interactions is key to determining the bioavailability and cellular targets of compounds like this compound.

Characterization of Specific Transporters for this compound

The uptake of leucine and other large neutral amino acids is primarily mediated by System L amino acid transporters. nih.govnih.gov These transporters are crucial for nutrient supply and are often upregulated in cancer cells to meet the high demand for protein synthesis. nih.gov

One of the key transporters in this system is the L-type amino acid transporter 1 (LAT1), which forms a heterodimeric complex with the 4F2 heavy chain (4F2hc or CD98) to become functional. nih.govnih.gov LAT1 is a Na+-independent transporter that facilitates the transport of large neutral amino acids, including leucine. nih.gov Given its structure, it is plausible that this compound could interact with LAT1 or other System L transporters.

Another identified transporter is LAT3, which, unlike LAT1 and LAT2, is functional on its own without forming a complex with 4F2hc. nih.gov LAT3 transports neutral amino acids like leucine, isoleucine, and valine in a Na+-independent manner. nih.gov The substrate selectivity of these transporters suggests they are potential candidates for mediating the uptake of this compound.

Table 2: Characteristics of Potential Leucine Transporters

| Transporter | Subunit Requirement | Sodium Dependence | Key Substrates |

|---|---|---|---|

| LAT1 (SLC7A5) | Requires 4F2hc (SLC3A2) | Independent | Large neutral amino acids (Leucine, Isoleucine, Valine) |

| LAT3 (SLC43A1) | Functional as a monomer | Independent | Neutral amino acids (Leucine, Isoleucine, Phenylalanine) |

| SLC6A14 | - | Dependent | Neutral and cationic amino acids (Alanine, Serine, Leucine) |

Kinetic Analysis of Transport Processes

The kinetics of transporter-mediated uptake provide quantitative information about the affinity of the transporter for its substrate and the rate of transport. These studies typically involve measuring the initial rate of uptake of a radiolabeled substrate (like [14C]L-leucine) in the presence of varying concentrations of an unlabeled competitor, such as this compound.

A kinetic analysis of L-leucine transport in human erythrocytes revealed that the carrier re-orientation process is the rate-determining step. nih.gov Such analyses can determine the Michaelis-Menten constant (Km), which represents the substrate concentration at which the transport rate is half of its maximum (Vmax). For example, the apparent affinity (Km) of the SLC6A14 transporter for alanine (B10760859) and serine has been determined to be 210 ± 40 µM and 320 ± 60 µM, respectively. frontiersin.org The sodium-dependency of this transporter was also characterized, with a Km for Na+ of 32.2 ± 4.3 mM. frontiersin.org

By performing competitive inhibition studies, it would be possible to determine the inhibition constant (Ki) of this compound for specific transporters, thereby quantifying its affinity for these transporters.

Modulation of Intracellular Signaling Pathways (e.g., mTORC1 pathway, if applicable)

Leucine is a well-known activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. nih.govnih.govmdpi.com Given that this compound contains a leucine residue, it is conceivable that it could influence this pathway.

The mTORC1 pathway senses amino acid availability, particularly leucine, to control protein translation. nih.govnih.gov When leucine levels are sufficient, mTORC1 is activated and phosphorylates downstream targets like p70-S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis. mdpi.com Conversely, when leucine is scarce, mTORC1 activity is reduced, inhibiting protein synthesis and promoting catabolic processes like autophagy. nih.gov

The activation of mTORC1 by leucine is a complex process that involves its transport into the cell and subsequent sensing by intracellular machinery, including the leucyl-tRNA synthetase which can act as a direct sensor of leucine levels. mdpi.com The transport of leucine into the cell, often in exchange for glutamine, is a rate-limiting step for mTORC1 activation. mdpi.com Therefore, if this compound or its metabolites can modulate intracellular leucine concentrations, it could indirectly affect mTORC1 signaling.

Table 3: Key Components of the Leucine-mTORC1 Signaling Pathway

| Component | Function |

|---|---|

| Leucine | Primary amino acid signal for mTORC1 activation. |

| LAT1/SLC7A5 | Transporter responsible for leucine uptake into the cell. |

| mTORC1 | Kinase complex that integrates nutrient and growth factor signals. |

| S6K1 | Downstream target of mTORC1; promotes protein synthesis. |

| 4E-BP1 | Downstream target of mTORC1; when phosphorylated, it releases eIF4E to initiate translation. |

Further research is required to determine if this compound itself, or after potential enzymatic cleavage, can directly or indirectly influence the activity of the mTORC1 pathway.

Elucidation of Specific Receptor Binding and Activation Profiles

Currently, there is a lack of specific information in the available scientific literature regarding the direct binding of this compound to specific cellular receptors and its subsequent receptor activation profiles. While research exists on the signaling pathways of its constituent amino acids, L-leucine and L-tyrosine, dedicated studies elucidating the receptor-mediated signaling of the intact dipeptide are not readily found.

Metabolic Transformation and Degradation Pathways within Biological Systems

The metabolic fate of this compound within a biological system is primarily anticipated to involve enzymatic hydrolysis. This process would break the peptide bond connecting the tyrosine and leucine residues, and potentially the amide bond linking the benzoyl group to the tyrosine.

The primary metabolic transformation of this compound is expected to be the hydrolysis of the peptide bond. This cleavage would yield two main metabolites: N-Benzoyl-L-tyrosine and L-leucine. Further degradation could then occur for each of these products.

Several classes of enzymes are known to catalyze the hydrolysis of peptides and N-acylated amino acids:

Chymotrypsin (B1334515): This digestive enzyme, found in the small intestine, is known to cleave peptide bonds on the C-terminal side of aromatic amino acids like tyrosine. Studies on the related compound N-benzoyl-L-tyrosyl-p-aminobenzoic acid (Bz-Ty-PABA) have shown that it is specifically cleaved by chymotrypsin into N-benzoyl-L-tyrosine and p-aminobenzoic acid. nih.gov This suggests a high probability that chymotrypsin can also hydrolyze this compound.

Meprins: These are zinc-dependent metalloproteases found in the brush-border membrane of the small intestine and kidney. nih.govuni-mainz.de Meprins, also known as N-benzoyl-L-tyrosyl-p-aminobenzoic acid hydrolase, have demonstrated the ability to hydrolyze Bz-Ty-PABA. nih.gov This indicates that meprins are potential candidates for the enzymatic degradation of this compound.

Other Peptidases: Various other peptidases within the cellular environment could potentially hydrolyze the dipeptide. For instance, research on proteinases from the fungus-growing ant revealed the hydrolysis of N-CBZ-L-tyrosyl-L-leucine amide, a structurally analogous compound. umich.edu This points to the existence of enzymes with the capability to recognize and cleave this type of peptide linkage.

The subsequent metabolism of the resulting N-Benzoyl-L-tyrosine and L-leucine would follow their respective known metabolic pathways. L-leucine is a branched-chain amino acid that plays a crucial role in protein synthesis and can be catabolized for energy. nih.gov N-Benzoyl-L-tyrosine would likely be further metabolized, potentially through the cleavage of the benzoyl group.

The catabolism of N-acylated amino acids, a class to which this compound belongs, is a regulated process. The enzymes responsible for their degradation are subject to various control mechanisms to maintain metabolic homeostasis.

Two key enzymes involved in the regulation of N-acyl amino acid levels are:

Peptidase M20 domain-containing 1 (PM20D1): This is a circulating enzyme that has been identified as a major regulator of N-acyl amino acid levels in vivo. pnas.org PM20D1 can both synthesize and hydrolyze N-acyl amino acids, playing a crucial role in their homeostasis. pnas.orgelifesciences.org

Fatty Acid Amide Hydrolase (FAAH): This intracellular enzyme is known to hydrolyze a variety of fatty acid amides, including N-acyl amino acids. elifesciences.orgnih.gov FAAH and PM20D1 appear to work in concert to control the levels of these bioactive lipids. elifesciences.org

The regulation of these enzymes can occur at the level of gene expression, protein abundance, and enzymatic activity. The presence and activity of these enzymes in different tissues will ultimately determine the rate and extent of this compound degradation.

Advanced Research Methodologies and Applications in Peptide Science

Incorporation of N-Benzoyl-L-tyrosyl-L-leucine into Proteins via Genetic Code Expansion

Genetic code expansion is a powerful technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, thereby introducing novel chemical functionalities. acs.orgoup.com This is achieved by repurposing codons, often stop codons like the amber codon (UAG), and creating an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA. acs.orgwikipedia.org

Engineering of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

To incorporate a bulky, N-acylated dipeptide like this compound, a highly specific and orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are required. nih.gov This engineered pair must function independently of the host cell's endogenous translational machinery to ensure fidelity. wikipedia.orgnih.gov The process involves mutating the active site of an existing aaRS, often from a different domain of life to ensure orthogonality, to accommodate the unique structure of the ncAA. nih.govresearchgate.net For instance, researchers have successfully evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) to incorporate various ncAAs. nih.govpnas.org A similar directed evolution strategy, involving both positive and negative selection schemes, would be necessary to develop a synthetase that specifically recognizes and charges a tRNA with this compound. kit.edu

Key Considerations for Engineering an Orthogonal Pair for this compound:

| Consideration | Description |

| Synthetase Scaffold | Selection of a suitable aaRS from a different domain of life (e.g., archaea for use in bacteria or eukaryotes) to minimize cross-reactivity with endogenous synthetases and tRNAs. nih.gov |

| Active Site Engineering | Rational design and/or random mutagenesis of the synthetase's active site to create a binding pocket that accommodates the benzoyl and dipeptide moieties of the target compound. researchgate.net |

| tRNA Orthogonality | Ensuring the engineered tRNA is not recognized by any of the host's endogenous synthetases, and that the engineered synthetase does not charge any of the host's endogenous tRNAs. nih.gov |

| Selection System | Development of a robust in vivo selection system, often using reporter genes with an in-frame amber codon, to screen libraries of mutant synthetases for the desired activity. nih.govpnas.org |

Cell-Free Protein Synthesis Systems for Directed Incorporation

Cell-free protein synthesis (CFPS) systems offer a powerful alternative to in vivo methods for incorporating ncAAs. nih.govmdpi.com These systems, which can be prepared from crude cell extracts or reconstituted from purified components (PURE system), provide an open environment that bypasses the constraints of cell viability and membrane transport. nih.govfrontiersin.org This allows for the direct addition of pre-charged ncAA-tRNAs or the components for their in situ synthesis. frontiersin.org For a complex molecule like this compound, CFPS is particularly advantageous as it circumvents potential issues with cellular uptake and toxicity. mdpi.com

Several methods can be employed for aminoacylation in CFPS, including chemical aminoacylation and the use of ribozymes like flexizymes, which can attach a wide variety of ncAAs to tRNAs. researchgate.netacs.org These approaches decouple the aminoacylation step from the translation process, offering greater flexibility and control. frontiersin.org

Rational Design of this compound Analogues for Specific Research Applications

The rational design of analogues of this compound can lead to the development of molecules with tailored properties for specific research applications. acs.orgacs.org By systematically modifying the benzoyl group, the tyrosine residue, or the leucine (B10760876) residue, it is possible to fine-tune characteristics such as binding affinity, proteolytic stability, and cell permeability. researchgate.netcapes.gov.br For instance, N-Benzoyl-L-tyrosyl-p-aminobenzoic acid hydrolase, a human meprin, is a brush-border membrane enzyme whose processing is dependent on a specific amino acid sequence. nih.gov The rational design of analogues could be used to probe the substrate specificity of such enzymes.

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict how structural changes will affect the interaction of the analogue with its biological target. acs.org This structure-based design approach can accelerate the discovery of potent and selective enzyme inhibitors or probes for studying biological pathways. acs.orgmdpi.com

Potential Modifications and Their Applications:

| Modification | Potential Application |

| Substitution on the Benzoyl Ring | Altering hydrophobicity, introducing reactive groups for cross-linking, or adding fluorescent tags for imaging. |

| Replacement of Tyrosine or Leucine | Probing the importance of specific side chains for biological activity and improving resistance to enzymatic degradation. |

| Alteration of the Peptide Backbone | Introducing non-natural amino acids or modifying the peptide bond to increase conformational rigidity and stability. researchgate.net |

Development of Biosensors Utilizing this compound as a Recognition Element

Peptide-based biosensors are emerging as valuable tools for detecting a wide range of analytes, including enzymes. mdpi.comresearchgate.net Given that this compound can act as a substrate for certain proteases, it holds potential as a recognition element in biosensors designed to monitor proteolytic activity. rsc.orgrsc.org The general principle involves immobilizing the peptide onto a transducer surface. google.com When the target protease is present, it cleaves the peptide, generating a detectable signal. mdpi.com

Various detection methods can be employed, including electrochemical and optical techniques like surface plasmon resonance (SPR). rsc.orgnih.gov For example, an electrochemical biosensor could be designed where the cleavage of this compound, labeled with a redox probe, results in a change in the electrochemical signal. mdpi.com Similarly, in an SPR-based sensor, the cleavage would cause a change in the refractive index at the sensor surface, which can be monitored in real-time. nih.gov

Systems Biology Approaches to Map Peptide Interactions and Pathways

Systems biology aims to understand the complex interactions within biological systems. embopress.org Introducing a non-natural peptide like this compound or a protein containing this dipeptide into a cell or organism can perturb cellular networks. Mapping the resulting changes can provide insights into the peptide's mechanism of action and its interaction partners.

Techniques such as affinity purification coupled with mass spectrometry (AP-MS) can be used to identify proteins that interact with the modified peptide. nih.gov Furthermore, global proteomics and metabolomics can reveal downstream effects on protein expression and metabolic pathways. Phage display is another powerful technique for identifying peptide-protein interactions on a large scale. researchgate.net By integrating these large-scale datasets, it is possible to construct interaction maps and models that illuminate the biological pathways affected by this compound. elifesciences.org

Integration of Artificial Intelligence and Machine Learning for Peptide Property Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to predict the properties and activities of peptides, accelerating the discovery and design of novel molecules. acs.orgrsc.org For this compound and its analogues, ML models could be trained to predict a range of properties based on their chemical structure. biorxiv.org

These predictive models can be built using various algorithms, such as neural networks and support vector machines, and trained on datasets of peptides with known properties. biorxiv.orgnih.gov For instance, a model could be developed to predict the binding affinity of this compound analogues to a specific protease. biorxiv.org This would allow for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com As more data on peptides containing non-canonical amino acids becomes available, the accuracy and predictive power of these AI/ML models are expected to improve significantly. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Benzoyl-L-tyrosyl-L-leucine, and how is its purity validated?

- Methodological Answer : Synthesis typically involves sequential coupling of benzoyl chloride to L-tyrosine methyl ester, followed by peptide bond formation with L-leucine using carbodiimide-based reagents (e.g., EDC/HOBt). Purity is validated via reversed-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA). Structural confirmation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For short-term use (≤1 week), dissolve in DMSO or aqueous buffers (pH 6–7) and store at 4°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the peptide bond. Stability should be monitored via HPLC every 3–6 months .

Q. What spectroscopic techniques are most effective for characterizing this compound’s secondary structure in solution?

- Methodological Answer : Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies α-helical or β-sheet conformations. Fourier-transform infrared (FTIR) spectroscopy, particularly the amide I band (1600–1700 cm⁻¹), provides complementary data on hydrogen bonding patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Standardize protocols using recombinant enzymes under controlled buffer conditions. Perform kinetic analyses (e.g., Michaelis-Menten plots) to compare inhibition constants (Ki) and validate results with orthogonal methods like surface plasmon resonance (SPR) .

Q. What experimental designs are optimal for studying the compound’s interaction with cell membrane receptors?

- Methodological Answer : Use fluorescence polarization assays with labeled receptors or confocal microscopy for cellular uptake studies. Include competitive binding assays (e.g., unlabeled compound as a competitor) to confirm specificity. Pair with computational docking simulations (e.g., AutoDock Vina) to predict binding sites and affinities .

Q. How can the metabolic stability of this compound be assessed in vitro for pharmacokinetic studies?

- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes, and quantify degradation over time using LC-MS/MS. Monitor major metabolites via tandem mass spectrometry. Compare half-life (t½) values across species (e.g., human vs. rat microsomes) to predict in vivo stability .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Ensure replicates (n ≥ 3) and report confidence intervals to address variability .

Q. How can researchers ensure reproducibility when using this compound in multi-laboratory studies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.